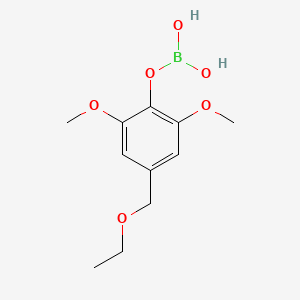
2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid is an organic compound with the molecular formula C11H17BO6 It is a boronic acid derivative, characterized by the presence of two methoxy groups and an ethoxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid typically involves the reaction of 2,6-dimethoxy-4-(ethoxymethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The methoxy and ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols.
Scientific Research Applications
2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use in drug discovery and development.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2,6-Dimethoxyphenylboronic acid
Uniqueness
2,6-Dimethoxy-4-(ethoxymethyl)phenylboric acid is unique due to the presence of both methoxy and ethoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions and stability.
Properties
Molecular Formula |
C11H17BO6 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
[4-(ethoxymethyl)-2,6-dimethoxyphenoxy]boronic acid |
InChI |
InChI=1S/C11H17BO6/c1-4-17-7-8-5-9(15-2)11(18-12(13)14)10(6-8)16-3/h5-6,13-14H,4,7H2,1-3H3 |
InChI Key |
ZHESJXZIZCMRJA-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OC1=C(C=C(C=C1OC)COCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















